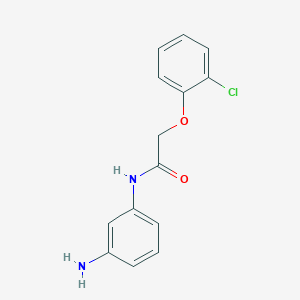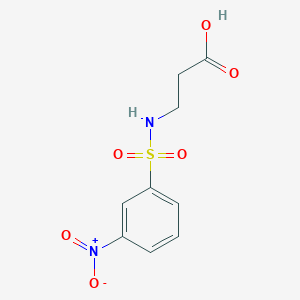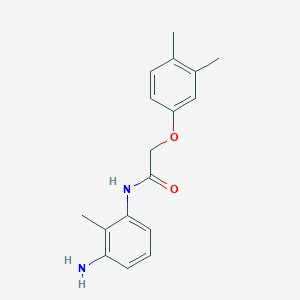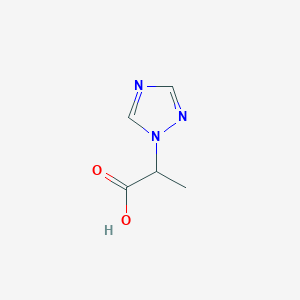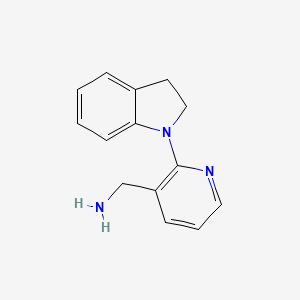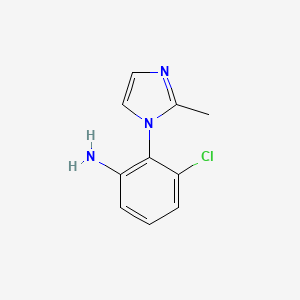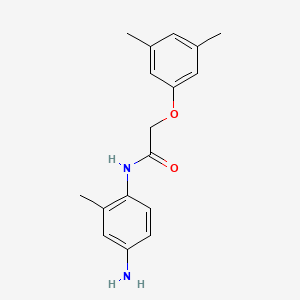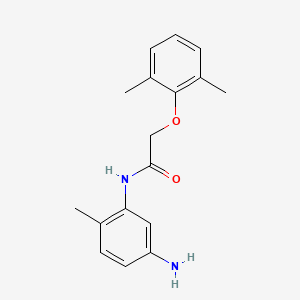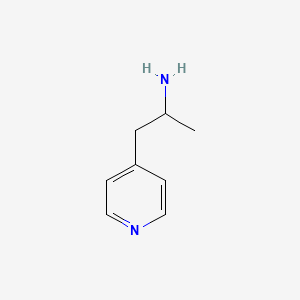
1-(Pyridin-4-yl)propan-2-amine
Vue d'ensemble
Description
1-(Pyridin-4-yl)propan-2-amine is an organic compound that belongs to the class of amines It features a pyridine ring attached to a propan-2-amine moiety
Applications De Recherche Scientifique
1-(Pyridin-4-yl)propan-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
Result of Action
Related compounds have shown various biological activities, such as antimicrobial potential . This suggests that 1-(Pyridin-4-yl)propan-2-amine might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets .
Analyse Biochimique
Biochemical Properties
1-(Pyridin-4-yl)propan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can inhibit the enzyme’s activity, leading to increased levels of monoamines in the brain. This interaction is crucial for understanding the compound’s potential therapeutic effects .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of neurotransmitter receptors, leading to altered cell signaling. Additionally, it has been observed to impact the expression of certain genes involved in neurotransmitter synthesis and degradation. These effects on cellular function highlight the compound’s potential in neuropharmacology .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to neurotransmitter receptors, such as dopamine and serotonin receptors, influencing their activity. It can also inhibit the activity of enzymes like MAO, leading to increased levels of neurotransmitters. These interactions at the molecular level are essential for understanding the compound’s pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, emphasizing the importance of temporal analysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance neurotransmitter activity, leading to improved cognitive function. At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it can accumulate in specific tissues, influencing its localization and activity. These transport and distribution mechanisms are vital for understanding the compound’s pharmacokinetics .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for understanding the compound’s precise mechanism of action and its effects on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with nitromethane to form 4-(nitromethyl)pyridine, which is then reduced to this compound using hydrogenation techniques . Another method involves the reductive amination of 4-pyridinecarboxaldehyde with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyridin-4-yl)propan-2-amine undergoes various chemical reactions, including:
Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Acyl chlorides, isocyanates.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Amides, ureas.
Comparaison Avec Des Composés Similaires
- 1-(Pyridin-2-yl)propan-2-amine
- 1-(Pyridin-3-yl)propan-2-amine
- 1-(Pyridin-4-yl)ethan-1-amine
Comparison: 1-(Pyridin-4-yl)propan-2-amine is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to 1-(Pyridin-2-yl)propan-2-amine and 1-(Pyridin-3-yl)propan-2-amine, the 4-position attachment provides distinct steric and electronic properties, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
1-pyridin-4-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(9)6-8-2-4-10-5-3-8/h2-5,7H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMJZBZLSWJQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586177 | |
| Record name | 1-(Pyridin-4-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801173-51-3 | |
| Record name | 1-(Pyridin-4-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-4-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



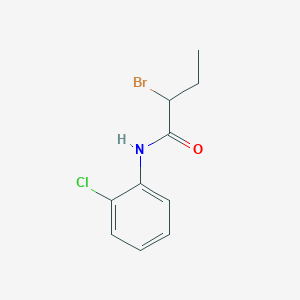
![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)
